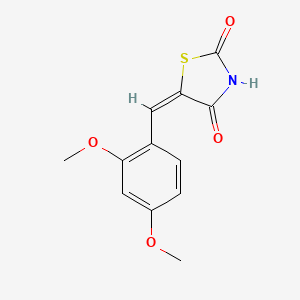![molecular formula C15H19N5 B5978742 4-methyl-1'H-spiro[cyclohexane-1,4'-[1,3,5]triazino[1,2-a]benzimidazol]-2'-amine](/img/structure/B5978742.png)
4-methyl-1'H-spiro[cyclohexane-1,4'-[1,3,5]triazino[1,2-a]benzimidazol]-2'-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-1’H-spiro[cyclohexane-1,4’-[1,3,5]triazino[1,2-a]benzimidazol]-2’-amine is a complex organic compound characterized by a spirocyclic structure. This compound features a unique arrangement where a cyclohexane ring is fused with a triazino-benzimidazole moiety. The presence of a methyl group at the 4-position and an amine group at the 2’-position further defines its chemical identity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1’H-spiro[cyclohexane-1,4’-[1,3,5]triazino[1,2-a]benzimidazol]-2’-amine typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a triazino-benzimidazole intermediate, followed by spirocyclization with a cyclohexane derivative. Specific reagents and catalysts, such as acids or bases, are employed to facilitate these transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be utilized to scale up the production. The use of advanced purification methods, including chromatography and crystallization, ensures the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
4-methyl-1’H-spiro[cyclohexane-1,4’-[1,3,5]triazino[1,2-a]benzimidazol]-2’-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
4-methyl-1’H-spiro[cyclohexane-1,4’-[1,3,5]triazino[1,2-a]benzimidazol]-2’-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-methyl-1’H-spiro[cyclohexane-1,4’-[1,3,5]triazino[1,2-a]benzimidazol]-2’-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Spiro[cyclohexane-1,4’-[1,3,5]triazino[1,2-a]benzimidazol]-2’-amine: Lacks the methyl group at the 4-position.
4-methyl-1’H-spiro[cyclohexane-1,4’-[1,3,5]triazino[1,2-a]benzimidazol]-2’-methanol: Contains a hydroxyl group instead of an amine group at the 2’-position.
Uniqueness
The presence of the methyl group at the 4-position and the amine group at the 2’-position distinguishes 4-methyl-1’H-spiro[cyclohexane-1,4’-[1,3,5]triazino[1,2-a]benzimidazol]-2’-amine from its analogs
Propiedades
IUPAC Name |
4'-methylspiro[1H-[1,3,5]triazino[1,2-a]benzimidazole-4,1'-cyclohexane]-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5/c1-10-6-8-15(9-7-10)19-13(16)18-14-17-11-4-2-3-5-12(11)20(14)15/h2-5,10H,6-9H2,1H3,(H3,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXNTSXBRZTOIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)N=C(NC3=NC4=CC=CC=C4N23)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-(2-methoxyphenyl)benzamide](/img/structure/B5978660.png)
![(5Z)-5-benzylidene-2-[(2,3-dichlorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B5978664.png)

![1-[(E)-4-(3-methoxyphenoxy)but-2-enyl]-4-methylpiperidine;hydrochloride](/img/structure/B5978696.png)
![1-[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-(2-thienylmethyl)methanamine](/img/structure/B5978717.png)
![2-[1-(4-ethoxybenzyl)-4-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5978718.png)
![N-[[2-(cyclohexylmethylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]-N-methylethanamine](/img/structure/B5978733.png)
![1-[2-[[5-[Benzyl(methyl)amino]-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl]amino]ethyl]piperidin-3-ol](/img/structure/B5978736.png)
![2-phenyl-4-[3-(1-pyrrolidinylcarbonyl)-1-piperidinyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5978737.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-3-piperidinamine](/img/structure/B5978745.png)
![3-(4-chlorophenyl)-7-(dimethylamino)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5978747.png)
![1-[3-oxo-3-[3-(2-phenylethyl)piperidin-1-yl]propyl]pyrrolidin-2-one](/img/structure/B5978749.png)

![2-{[4-(dimethylamino)phenyl]amino}-6-methyl-4(3H)-pyrimidinone](/img/structure/B5978754.png)
